Cefazolin lactone

説明

Cefazolin, also known as cefazoline or cephazolin, is a semi-synthetic first-generation cephalosporin for parenteral administration . It is mainly used to treat bacterial infections of the skin and can also be used to treat moderately severe bacterial infections involving the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .

Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin has been investigated . Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation .Molecular Structure Analysis

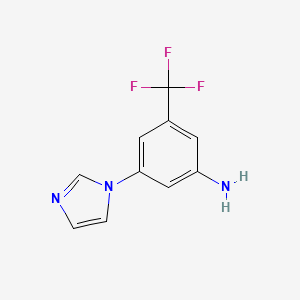

Cefazolin is a broad-spectrum antibiotic due to inhibition of bacterial cell wall synthesis . It attains high serum levels and is excreted quickly via the urine . The molecular structure of Cefazolin includes a beta-lactam ring, which is essential for its antibacterial activity .Chemical Reactions Analysis

Cefazolin exerts bactericidal activity by interfering with the later stages of bacterial cell wall synthesis through inactivation of one or more penicillin-binding proteins and inhibiting cross-linking of the peptidoglycan structure .Physical And Chemical Properties Analysis

Cefazolin sodium can form both α- and β-form crystals. It can also form dehydrated crystalline and amorphous products through different production processes . Different polymorphic medicines usually have different physical and chemical properties .科学的研究の応用

Clinical Implications in Bacteremia : Cefazolin is commonly used for treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. Research indicates that its effectiveness might be influenced by the type of β-lactamase produced by the MSSA and the presence of a cefazolin inoculum effect (CIE) (Lee et al., 2014).

Cefazolin Inoculum Effect and β-Lactamases : A study found that the effectiveness of cefazolin in treating MSSA infections could be impacted by the cefazolin inoculum effect (CzIE), influenced by staphylococcal β-lactamases. Understanding the classification of these β-lactamases can aid in predicting MSSA strains that exhibit CzIE (Carvajal et al., 2020).

Photocatalytic Degradation of Cefazolin : Another study investigated the photocatalytic degradation of cefazolin using N-doped TiO2 under UV and sunlight irradiation, showing potential applications in environmental remediation (Gurkan et al., 2012).

Qualitative Analysis Methods : Research has also been conducted on methods for qualitative analysis of cefazolin sodium in pharmaceuticals, highlighting its importance in quality control and ensuring therapeutic efficacy (Pedroso & Salgado, 2013).

Bioanalytical Quantification : A study developed bioanalytical methods for quantifying both total and free cefazolin in human plasma and cord blood, useful in assessing drug exposure and correlating concentrations to clinical outcomes (Crutchfield & Marzinke, 2015).

作用機序

Target of Action

Cefazolin lactone, a broad-spectrum cephalosporin antibiotic, primarily targets the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of cephalosporins like this compound results from this inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final stage of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis . This disruption affects the overall survival and proliferation of the bacteria.

Pharmacokinetics

This compound attains high serum levels and is excreted quickly via the urine . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial . Its penetration into the cerebrospinal fluid (csf) is poor . The half-life elimination of this compound varies, with neonates having a half-life of 3 to 5 hours, while adults have a half-life of approximately 1.8 hours (IV) and 2 hours (IM), which can be prolonged with renal impairment .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, the antibiotic causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This makes this compound clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .

Safety and Hazards

将来の方向性

Cefazolin injection is also sometimes used for certain penicillin allergic patients who have a heart condition and are having a dental or upper respiratory tract procedure, in order to prevent them from developing a heart valve infection . It is also sometimes used to treat certain penicillin allergic women who are in labor in order to prevent the newborn from developing an infection .

生化学分析

Biochemical Properties

Cefazolin Lactone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis . The nature of these interactions is inhibitory, leading to the disruption of cell wall formation in susceptible bacteria .

Cellular Effects

This compound has profound effects on bacterial cells. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . This antibiotic does not directly impact cell signaling pathways, gene expression, or cellular metabolism in human cells, but its antibacterial activity can indirectly influence these processes by eliminating bacterial infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antibacterial activity over time . Like all antibiotics, it can degrade over time, especially when stored improperly. Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve the successful treatment of bacterial infections .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Lower doses are typically effective for treating bacterial infections, while higher doses may lead to adverse effects such as nephrotoxicity .

Metabolic Pathways

This compound is not involved in human metabolic pathways as it is not metabolized in the human body . It is excreted unchanged in the urine .

Transport and Distribution

After administration, this compound is distributed throughout the body, including the tissues and fluids. Its distribution is not selective, and it does not accumulate in any specific tissues .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization in human cells. It targets bacterial cells, where it binds to penicillin-binding proteins located inside the bacterial cell wall .

特性

IUPAC Name |

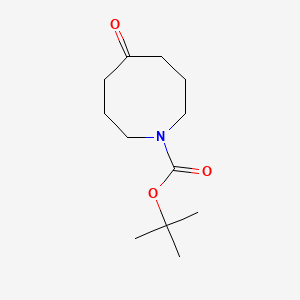

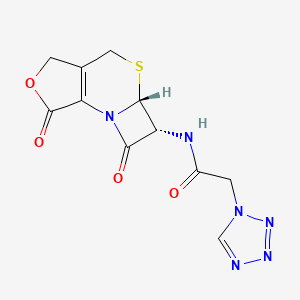

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172998-53-6 | |

| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)